
PROTAC Bcl-xL ligand-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC Bcl-xL ligand-1 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs) that specifically target the Bcl-xL protein. Bcl-xL is a member of the B-cell lymphoma 2 (BCL-2) protein family, which plays a crucial role in regulating apoptosis, or programmed cell death. By targeting Bcl-xL, this compound can help degrade this protein, offering potential therapeutic benefits in cancer treatment and other diseases where apoptosis regulation is disrupted .
Métodos De Preparación
The synthesis of PROTAC Bcl-xL ligand-1 involves several steps. The compound is typically prepared by combining a ligand that targets Bcl-xL with an E3 ubiquitin ligase recruitment ligand, connected by a chemical linker. The synthetic route includes the following steps:
Ligand Synthesis: The ligand targeting Bcl-xL is synthesized using standard organic synthesis techniques.
Linker Attachment: A chemical linker is attached to the ligand.
E3 Ligase Recruitment Ligand Attachment: The E3 ubiquitin ligase recruitment ligand is then attached to the other end of the linker.
The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Análisis De Reacciones Químicas
PROTAC Bcl-xL ligand-1 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein Bcl-xL. This involves the attachment of ubiquitin molecules to Bcl-xL, marking it for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, Bcl-xL is degraded by the proteasome, a protein complex responsible for degrading unneeded or damaged proteins.
Common reagents used in these reactions include ubiquitin, E1 activating enzymes, E2 conjugating enzymes, and E3 ligases . The major product formed from these reactions is the degraded fragments of Bcl-xL.
Aplicaciones Científicas De Investigación
PROTAC Bcl-xL ligand-1 has a wide range of scientific research applications:
Cancer Research: It is used to study the role of Bcl-xL in cancer and to develop targeted therapies that degrade Bcl-xL, thereby inducing apoptosis in cancer cells
Drug Development: The compound is used in the development of new drugs that target Bcl-xL for degradation, offering a novel approach to treating diseases where Bcl-xL is overexpressed.
Biological Studies: Researchers use this compound to investigate the mechanisms of protein degradation and the role of Bcl-xL in cellular processes.
Mecanismo De Acción
The mechanism of action of PROTAC Bcl-xL ligand-1 involves the following steps:
Binding: The ligand portion of the compound binds to the Bcl-xL protein.
Recruitment: The E3 ubiquitin ligase recruitment ligand brings the E3 ligase into proximity with Bcl-xL.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to Bcl-xL.
Degradation: The ubiquitinated Bcl-xL is recognized and degraded by the proteasome
Comparación Con Compuestos Similares
PROTAC Bcl-xL ligand-1 is unique in its ability to specifically target and degrade Bcl-xL. Similar compounds include:
BH3 Mimetics: These compounds inhibit Bcl-xL but do not degrade it.
Dual Degraders: Compounds like 753b target both Bcl-xL and BCL-2, offering broader therapeutic potential but with increased complexity.
This compound stands out due to its specificity and efficiency in degrading Bcl-xL, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C32H29IN4O4S2 |
|---|---|
Peso molecular |
724.6 g/mol |
Nombre IUPAC |
ethyl 2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-(4-iodophenoxy)propyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C32H29IN4O4S2/c1-2-40-30(39)28-27(11-6-18-41-22-14-12-21(33)13-15-22)43-32(35-28)37-17-16-20-7-5-8-23(24(20)19-37)29(38)36-31-34-25-9-3-4-10-26(25)42-31/h3-5,7-10,12-15H,2,6,11,16-19H2,1H3,(H,34,36,38) |
Clave InChI |
NOZZAZZDPDCLQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=N1)N2CCC3=C(C2)C(=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4)CCCOC6=CC=C(C=C6)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione](/img/structure/B11936511.png)

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine](/img/structure/B11936528.png)
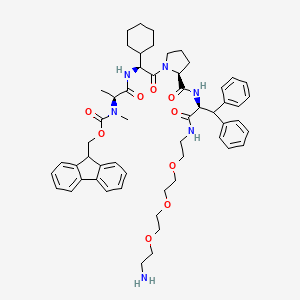
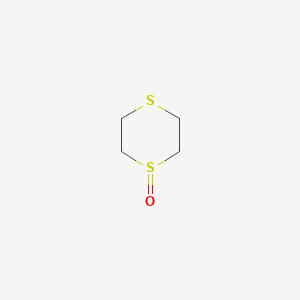
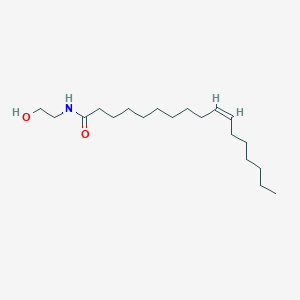
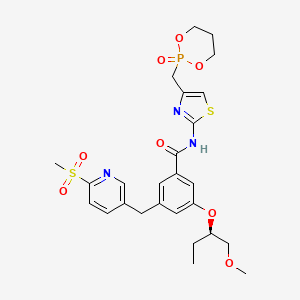
![[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B11936571.png)
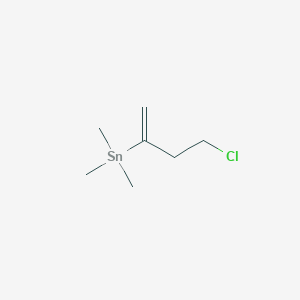
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11936584.png)
![(1R,3Z,5S)-3-[2-[(3aS,7aS)-1-[(E,2R)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B11936590.png)
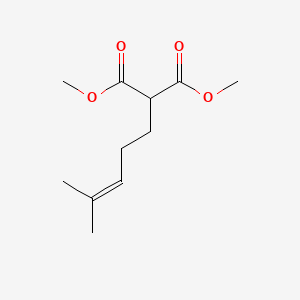
![3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)
